molecular formula C11H15NO3 B2772924 3-{[(2-Hydroxyethyl)(methyl)amino]methyl}benzoic acid CAS No. 938131-01-2

3-{[(2-Hydroxyethyl)(methyl)amino]methyl}benzoic acid

Cat. No.: B2772924
CAS No.: 938131-01-2
M. Wt: 209.245
InChI Key: AJEYBEVNGUWLFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-{[(2-Hydroxyethyl)(methyl)amino]methyl}benzoic acid” is an organic compound. It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid . The molecule consists of a benzene ring substituted with a carboxylic acid and an aminomethyl group .


Molecular Structure Analysis

The molecular structure of “this compound” includes a benzene ring, a carboxylic acid group, and an aminomethyl group . The empirical formula is C10H13NO3, and the molecular weight is 195.22 .

Scientific Research Applications

Biosynthesis of Natural Products

3-Amino-5-hydroxy benzoic acid (3,5-AHBA) is a key precursor in the biosynthesis of a wide range of natural products, including naphthalenic and benzenic ansamycins, saliniketals, and mitomycins. These compounds have various biochemical and medicinal properties, highlighting the importance of 3,5-AHBA in natural product chemistry and pharmacology (Kang, Shen, & Bai, 2012).

Synthesis and Characterization of Azo-Benzoic Acids

Research into the synthesis, characterization, and structures of azo-benzoic acids, including derivatives of 3-{[(2-Hydroxyethyl)(methyl)amino]methyl}benzoic acid, has contributed to advancements in dye and pigment chemistry. These studies involve spectroscopic techniques and theoretical methods to understand the properties and applications of these compounds (Baul, Das, Chandra, Mitra, & Pyke, 2009).

Magnetic Properties of Nitroxide Compounds

The study of 3-(N-tert-Butyl-N-aminoxyl)benzoic acid, a compound related to the this compound framework, reveals significant insights into the magnetic properties and potential applications of nitroxide-based radicals in materials science (Baskett & Lahti, 2005).

Antibacterial Activity of Hybrid Derivatives

Hybrid derivatives of 3-hydroxy benzoic acid, closely related to the chemical structure , have been synthesized and tested for their antibacterial activity. This research underscores the potential of such compounds in developing new chemotherapeutic agents (Satpute, Gangan, & Shastri, 2018).

Polyaniline Doping

Benzoic acid and its derivatives, including this compound, have been explored as dopants for polyaniline, a conducting polymer. This research highlights the role of these compounds in modifying the electrical properties of polyaniline for advanced technological applications (Amarnath & Palaniappan, 2005).

Safety and Hazards

The safety data sheet for a similar compound, 4-[(2-Hydroxyethyl)(methyl)amino]benzoic acid, indicates that it may cause skin irritation and serious eye damage. It is also harmful if inhaled and may cause damage to organs through prolonged or repeated exposure .

Properties

IUPAC Name

3-[[2-hydroxyethyl(methyl)amino]methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-12(5-6-13)8-9-3-2-4-10(7-9)11(14)15/h2-4,7,13H,5-6,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJEYBEVNGUWLFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1=CC(=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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